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Compound of Interest

Compound Name:

1-(3-

Nitrophenyl)cyclobutanecarboxylic

acid

Cat. No.: B184375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spectroscopic data for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid is not

readily available in public scientific databases. The data presented in this document is

predicted based on the analysis of its functional groups and comparison with structurally similar

compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines detailed experimental

protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(3-
Nitrophenyl)cyclobutanecarboxylic acid. These predictions are derived from the known

spectral characteristics of its core functional groups: a carboxylic acid, a cyclobutane ring, and

a meta-substituted nitrophenyl ring.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 br s 1H -COOH

~8.3 s 1H Ar-H (H2)

~8.2 d 1H Ar-H (H4)

~7.8 d 1H Ar-H (H6)

~7.6 t 1H Ar-H (H5)

~2.8-3.0 m 2H Cyclobutane-H

~2.4-2.6 m 2H Cyclobutane-H

~2.0-2.2 m 2H Cyclobutane-H

Assignments are based on typical chemical shifts for protons in similar chemical environments.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~178 -COOH

~148 Ar-C (C3-NO₂)

~145 Ar-C (C1)

~135 Ar-CH (C6)

~130 Ar-CH (C5)

~124 Ar-CH (C4)

~122 Ar-CH (C2)

~45 Quaternary Cyclobutane-C

~30 Cyclobutane-CH₂

~18 Cyclobutane-CH₂

Assignments are based on typical chemical shifts for carbons in similar chemical environments.

Predicted FT-IR Data
Sample Preparation: KBr pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1710-1680 Strong
C=O stretch (Carboxylic Acid)

[1][2]

1530-1515 Strong
Asymmetric N-O stretch (Nitro

group)

1355-1345 Strong
Symmetric N-O stretch (Nitro

group)

1600, 1475 Medium-Weak Aromatic C=C stretch

1320-1210 Medium C-O stretch

950-910 Medium, Broad O-H bend (out-of-plane)

Assignments are based on characteristic infrared absorption frequencies for the respective

functional groups.[1][2][3][4][5]

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Interpretation

221 [M]⁺ (Molecular Ion)

204 [M - OH]⁺

176 [M - COOH]⁺

130 [M - COOH - NO₂]⁺

Fragmentation patterns are predicted based on the stability of resulting carbocations and

neutral losses.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-
Nitrophenyl)cyclobutanecarboxylic acid in about 0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final infrared spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition (EI Mode):

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

The standard electron energy for EI is 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for structural elucidation.
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Sample Preparation

Spectroscopic Analysis

Structural Elucidation

Synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Purification (e.g., Recrystallization, Chromatography)

Pure Sample

NMR Spectroscopy (1H, 13C) FT-IR Spectroscopy Mass Spectrometry

Data Integration and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.
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NMR Spectroscopy
¹H NMR: Proton environment and connectivity

¹³C NMR: Carbon skeleton

Confirmed Structure of
1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Provides the carbon-hydrogen framework

FT-IR Spectroscopy Identifies functional groups (e.g., -COOH, -NO₂) Confirms presence of key functional groups

Mass Spectrometry
Molecular weight

Fragmentation pattern

Determines molecular formula and substructures

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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